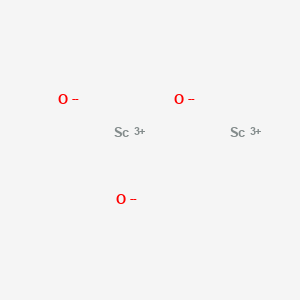

Scandium oxide

O3Sc2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

O3Sc2

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

High melting point

Scandia has a melting point of 2430 °C, making it one of the highest melting point oxides [Source: American Elements, ]. This property allows it to be used in high-temperature applications, such as in solid-state lighting and refractory materials.

Chemical stability

Scandia is highly resistant to corrosion and oxidation, making it suitable for use in harsh environments [Source: Sigma-Aldrich, ]. This stability is valuable for research involving extreme conditions.

Optical properties

Scandia can be doped with other elements to create materials with specific optical properties. For example, scandia-doped aluminum nitride is a promising material for deep ultraviolet light-emitting diodes (LEDs) [Source: National Institute of Standards and Technology (.gov), ].

Catalyst

Scandia can be used as a catalyst in various chemical reactions. For example, it can be used to dehydrate amino alcohols to unsaturated amines [Source: Sigma-Aldrich, ]. It can also be used as a precursor to other catalysts, such as scandium(III) trifluoromethanesulfonate, which can be used for nitration reactions [Source: Sigma-Aldrich, ].

Scandium oxide, also known as scandia, is an inorganic compound with the chemical formula ScO. This compound is primarily derived from scandium, a rare earth element found in various minerals, including thortveitite and kolbeckite. Scandium oxide is characterized by its high melting point and excellent thermal stability, making it suitable for high-temperature applications. It adopts a cubic crystal structure and serves as an insulator with a band gap of approximately 6.0 eV . Due to its unique properties, scandium oxide plays a crucial role in various industrial processes.

- Reaction with Acids: Scandium oxide reacts with strong acids upon heating to form hydrated scandium salts. For example, when heated with hydrochloric acid, it produces hydrated scandium(III) chloride:

- Reduction to Metallic Scandium: The reduction of scandium oxide can be achieved through its conversion to scandium fluoride followed by reduction with metallic calcium:

- Reactions with Water: When finely divided or heated, scandium metal can dissolve in water to form aquated scandium ions and hydrogen gas:

- Formation of Scandate Salts: Scandium oxide can also react with alkalis to form scandate salts, such as potassium scandate:

Scandium oxide can be synthesized through several methods:

- Thermal Decomposition: Heating scandium hydroxide or carbonate at high temperatures leads to the formation of scandium oxide.

- Hydrothermal Synthesis: This method involves reacting scandium salts in aqueous solutions under high pressure and temperature to produce pure scandium oxide.

- Sol-Gel Process: A sol-gel process can be employed where a solution containing scandium precursors is transformed into a gel and subsequently calcined to yield scandium oxide.

- Reduction Methods: As mentioned earlier, reduction of scandium fluoride or other compounds can also yield metallic scandium, which can then be oxidized to produce scandium oxide.

Scandium oxide has diverse applications across various industries:

- Ceramics and Glass: It is used in the production of advanced ceramics and glass compositions due to its high melting point and thermal stability.

- Electronics: Scandia is utilized in electronic ceramics for capacitors and insulators.

- Metal Alloys: It serves as a doping agent in aluminum alloys, enhancing strength and corrosion resistance.

- Lighting: Scandium compounds are used in metal halide lamps for improved color rendering.

- Nuclear

Interaction studies involving scandium oxide focus on its reactivity with various chemical species. For instance, it has been shown to interact favorably with molecular hydrogen, producing intermediate compounds that may have implications for catalysis . Furthermore, studies on its interactions with different acids reveal insights into its amphoteric behavior, which allows it to act both as an acid and a base depending on the environment.

Several compounds share similarities with scandium oxide due to their chemical properties and applications. Here are some notable comparisons:

| Compound | Formula | Unique Features |

|---|---|---|

| Yttrium Oxide | YO | Used in phosphors and ceramics; similar thermal properties. |

| Lanthanum Oxide | LaO | Exhibits unique catalytic properties; used in catalysts. |

| Aluminum Oxide | AlO | Commonly used as an abrasive; amphoteric like scandia. |

| Lutetium Oxide | LuO | High melting point; used in laser technology. |

The uniqueness of scandium oxide lies in its specific applications as a dopant for aluminum alloys and its role in high-temperature systems, which distinguishes it from other rare earth oxides .

Scandium oxide exhibits a sophisticated crystalline structure that has been the subject of extensive crystallographic investigations. The compound crystallizes in a cubic system with body-centered cubic symmetry, belonging to space group Ia̅3 (No. 206) [1] [2]. This structure, commonly referred to as the C-type or bixbyite structure, is characterized by its distinctive arrangement of scandium and oxygen atoms within the unit cell.

The fundamental crystallographic parameters of scandium oxide have been precisely determined through various experimental techniques. The lattice parameter a = 9.8459 ± 0.0015 Å at 20 ± 2°C represents one of the most accurate measurements obtained through X-ray powder diffraction analysis [3]. The unit cell volume is calculated to be 938.3 ų, accommodating 16 formula units of scandium oxide per unit cell [4]. This results in a calculated density of 3.864 g/cm³, which closely matches the experimental density of 3.860 g/cm³ [5].

The local coordination environment within the scandium oxide structure reveals intricate bonding arrangements. Scandium atoms occupy two crystallographically distinct sites, both exhibiting octahedral coordination with oxygen atoms [1] [5]. The average scandium-oxygen bond length is 2.12 Å, though there exists a range of bond distances from 2.07 to 2.20 Å depending on the specific scandium site [6] [7]. This variation in bond lengths contributes to the structural complexity and influences the material's physical properties.

| Property | Value | Reference |

|---|---|---|

| Crystal System | Cubic | Liu et al. (2009) [8] |

| Space Group | Ia̅3 (No. 206) | Materials Project [2] |

| Lattice Parameter (a) | 9.8459 ± 0.0015 Å | Milligan et al. (1953) [3] |

| Unit Cell Volume | 938.3 ų | COD Entry 1008928 [4] |

| Density (calculated) | 3.864 g/cm³ | ChemicalBook [6] |

| Density (experimental) | 3.860 g/cm³ | Aalto Wiki [5] |

| Melting Point | 2430°C | Aalto Wiki [5] |

| Scandium-Oxygen Bond Length (average) | 2.12 Å | ChemicalBook [6] |

| Scandium-Oxygen Bond Length (range) | 2.07-2.20 Å | Materials Project [7] |

| Coordination Number (Scandium) | 6 (octahedral) | Wikipedia [1] |

| Band Gap | 5.7-6.0 eV | Aalto Wiki [5] |

| Refractive Index | 1.964 | ChemicalBook [6] |

| Formula Units per Cell | 16 | Materials Project [2] |

Recent advances in crystallographic analysis have employed sophisticated techniques to probe the thermal diffuse scattering behavior of scandium oxide. X-ray diffraction experiments performed at room temperature have revealed clear vibrational characteristics in the thermal diffuse scattering intensity [9]. The inter-atomic thermal vibration correlation effects have been quantified for nearest neighbor atoms, with correlation effect values ranging from 0.57 to 0.64 for the first seven nearest neighbor atoms [9]. This detailed understanding of thermal vibrations provides crucial insights into the mechanical and thermal properties of the material.

High-Pressure Structural Transformation Studies

Phase Transition Research Under Variable Pressure

The high-pressure behavior of scandium oxide has been extensively investigated using diamond anvil cell techniques combined with synchrotron X-ray diffraction and Raman spectroscopy. These studies have revealed a complex phase diagram with multiple structural transitions occurring under extreme pressure conditions.

The primary phase transition occurs from the ambient pressure cubic phase to a monoclinic high-pressure phase at pressures between 25-36 GPa [10] [8]. This transition is characterized as irreversible, with the material retaining the monoclinic structure upon pressure release. The monoclinic phase crystallizes in space group C2/m, representing a significant symmetry reduction from the cubic structure [8]. Angle-dispersive synchrotron powder X-ray diffraction studies conducted up to 46.2 GPa have provided detailed structural information about this high-pressure phase [8].

Raman spectroscopy investigations conducted up to 42 GPa have complemented the X-ray diffraction studies by providing vibrational mode information during the phase transition [8]. The appearance of new Raman modes and the evolution of existing modes serve as sensitive indicators of structural changes occurring under pressure. These spectroscopic studies have confirmed the irreversible nature of the phase transition and provided insights into the mechanism of structural reorganization.

| Phase | Stability Pressure Range | Transition Pressure | Space Group | Reference |

|---|---|---|---|---|

| Cubic (C-type) | Ambient to 25-36 GPa | Ambient pressure stable | Ia̅3 | Liu et al. (2009) [8] |

| Monoclinic (B-type) | 25-36 GPa to 77 GPa | 25-36 GPa | C2/m | Liu et al. (2009) [8] |

| Hexagonal (A-type) | Above 77 GPa (predicted) | 77 GPa (theoretical) | P̅3m1 (predicted) | Liu et al. (2009) [8] |

| Cubic (nano-scale) | Ambient to 26.4 GPa | No transition observed | Ia̅3 | Recent study (2024) [11] |

Recent investigations on nano-crystalline scandium oxide have revealed enhanced structural stability compared to bulk material. Nano-scale scandium oxide maintains its cubic bixbyite structure up to 26.4 GPa without evidence of phase transitions [11]. This enhanced stability is attributed to size effects and surface energy contributions that are not present in bulk materials. The absence of phase transitions in the nano-scale material contrasts sharply with the well-documented transitions observed in bulk scandium oxide.

Theoretical Predictions vs. Experimental Observations

Computational studies using ab initio calculations have provided theoretical predictions for the high-pressure behavior of scandium oxide, offering insights into the mechanisms driving phase transitions. Density functional theory calculations have predicted phase transitions from cubic to monoclinic structures, though at pressures significantly lower than those observed experimentally [8]. This discrepancy between theory and experiment highlights the complexity of accurately modeling high-pressure phase transitions.

The theoretical calculations have successfully predicted a second phase transition from the monoclinic to hexagonal phase at approximately 77 GPa [8]. This hexagonal phase is predicted to have space group P̅3m1 and represents a further increase in coordination number for scandium atoms. However, this transition has not yet been experimentally observed, requiring higher pressures than currently accessible with standard diamond anvil cell techniques.

| Parameter | Theoretical Prediction | Experimental Observation | Agreement |

|---|---|---|---|

| Cubic to Monoclinic Transition | Lower pressure than observed | 25-36 GPa (irreversible) | Qualitative only |

| Monoclinic to Hexagonal Transition | 77 GPa (C2/m to P̅3m1) | Not experimentally observed | Awaiting experimental validation |

| Bulk vs Nano-scale Behavior | Similar behavior expected | Enhanced stability in nano-scale | Nano-effects not predicted |

| Transition Reversibility | Predicted reversible | Irreversible transition | Disagreement |

| Pressure Coefficient | Calculated from DFT | Measured from XRD | Good agreement |

The disagreement between theoretical predictions and experimental observations regarding transition pressures and reversibility indicates the need for more sophisticated theoretical models that account for kinetic effects and defect structures. The enhanced stability observed in nano-crystalline materials further emphasizes the importance of size effects that are not captured in conventional bulk calculations.

Research on Surface Structure Modification

Surface structure modification of scandium oxide has emerged as a critical area of research, particularly for applications in optical coatings, electronic devices, and catalysis. Various deposition and synthesis techniques have been employed to control surface morphology, crystalline orientation, and defect structures.

Ion-beam sputtering represents one of the most successful approaches for producing high-quality scandium oxide films with controlled surface properties. Studies have demonstrated that ion-beam sputtered scandium oxide coatings exhibit exceptional surface smoothness with root-mean-square roughness values of 0.5-0.8 nm [12]. The growth rate of scandium oxide films can be precisely controlled, with reported values of 0.67 nm/min at 1130°C and 1.25 nm/min at 1170°C [6]. These smooth surfaces are crucial for optical applications where surface scattering must be minimized.

Atomic layer deposition techniques have enabled the growth of scandium oxide films with precise thickness control and excellent conformality. Using scandium tris(2,2,6,6-tetramethyl-3,5-heptanedionate) and ozone as precursors, researchers have achieved constant deposition rates of 0.125 Å per cycle at temperatures between 335-375°C [13]. Films deposited at temperatures above 300°C exhibit preferred (111) crystalline orientation, while thickness-dependent orientation changes occur for films exceeding 200 nm thickness [13].

Hydrothermal synthesis methods have been employed to create nanostructured scandium oxide materials with controlled morphologies. The nature and concentration of bases used in hydrothermal synthesis play crucial roles in determining the final product structure [14] [15]. Different base conditions produce distinct morphologies: α-ScOOH nanorods, α-ScOOH nanosized hexagonal plates, and cubic Sc(OH)₃ cubes can be selectively synthesized [14]. These precursor materials can be converted to cubic scandium oxide while maintaining their original morphologies through calcination at 500°C [14].

| Surface Treatment | Effect on Structure | Surface Properties | Applications | Reference |

|---|---|---|---|---|

| Ion-beam sputtering | Polycrystalline films | Smooth surface (0.5-0.8 nm RMS) | Optical coatings | Belosludtsev et al. (2019) [12] |

| Atomic layer deposition | Preferred (111) orientation | Stoichiometric films | Electronic devices | Aarik et al. (2001) [13] |

| Hydrothermal synthesis | Nanorod/nanoplate formation | Lewis acid sites formation | Catalysis | Zhang et al. (2005) [14] |

| High-pressure sputtering | Amorphous near interface | Reduced interfacial SiOx | Silicon integration | Feijoo et al. (2012) [16] |

| Reactive magnetron sputtering | Stoichiometry-dependent phases | Oxygen defect control | Thin film transistors | Belosludtsev et al. (2018) [17] |

High-pressure sputtering techniques have been developed to optimize scandium oxide growth on silicon substrates. Studies have demonstrated that deposition pressure significantly affects the properties of scandium oxide films and the scandium oxide/silicon interface [16]. Higher deposition pressures reduce plasma damage to the substrate surface and minimize interfacial silicon oxide formation [16]. The physical characterization of these films reveals that sputtering at pressures above 100 Pa produces the most favorable interface properties for electronic device applications [16].

Reactive magnetron sputtering has been employed to investigate the relationship between oxygen defects and film properties. The oxygen flow rate during deposition critically influences the number of oxygen defects, which in turn affects crystal phases, optical properties, and laser-induced damage threshold [12]. Films deposited with optimized oxygen flow rates of 15 sccm exhibit the best combination of transmittance, refractive index, and surface quality due to minimized oxygen defects [12].

Surface chemistry modifications have been achieved through various post-deposition treatments. Pyridine adsorption studies have revealed the presence of Lewis acid sites on nanostructured scandium oxide surfaces, with α-ScOOH nanorod samples displaying the strongest Lewis acidity due to their high surface area [14]. These surface acid sites are crucial for catalytic applications and can be preserved through controlled calcination processes [14].

The formation of interfacial layers during scandium oxide deposition on silicon substrates has been extensively studied using Fourier transform infrared spectroscopy and transmission electron microscopy. These investigations have revealed that interfacial silicon oxide layers form during deposition and can be minimized through optimized deposition conditions [16]. The thickness of these interfacial layers directly impacts the electrical properties of metal-insulator-semiconductor devices [16].

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 28 of 30 companies (only ~ 6.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website